Simotinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

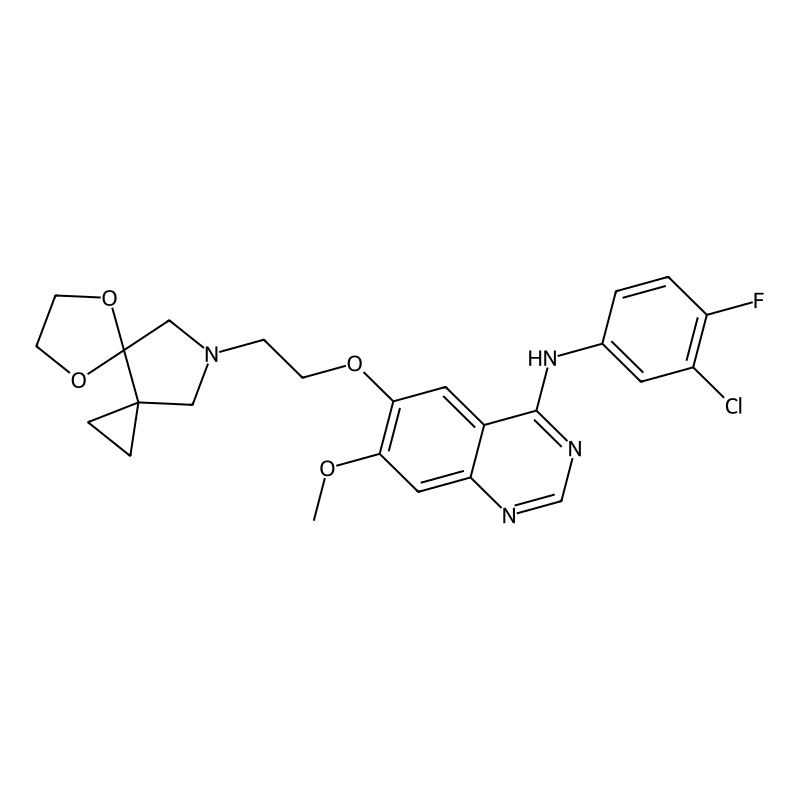

SMILES

solubility

Synonyms

Canonical SMILES

Simotinib is a selective, specific, and orally bioavailable small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In vitro studies demonstrate potent, dose-dependent inhibition of EGFR, with a half-maximal inhibitory concentration (IC50) of 19.9 nM. Its mechanism centers on inhibiting EGFR phosphorylation, thereby blocking downstream signaling pathways crucial for cell proliferation. Preclinical research indicates it has no significant activity on other investigated kinases, positioning it as a targeted tool for studies focused specifically on the EGFR pathway.

While numerous compounds inhibit EGFR, they are not functionally interchangeable for research applications. Subtle differences in kinase selectivity profiles are common, but more critical procurement differentiators often lie in pharmacokinetics and unique off-target cellular effects. For example, the rate of absorption and time to peak plasma concentration can dictate the design and outcome of in vivo experiments. Furthermore, some inhibitors possess distinct biological activities unrelated to their primary target; Simotinib, for instance, has been shown to modulate the permeability of intestinal epithelial cells, an effect not established for other common EGFR inhibitors. Procuring a specific inhibitor like Simotinib is therefore justified when these secondary or physical properties are critical for experimental reproducibility and validity.

References

- [1] Hu XS, et al. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial. Cancer Manag Res. 2019;11:4449-4459.

- [30] Zhu Q, Liu Z, Li P, Cheng Z. Drug interaction studies reveal that simotinib upregulates intestinal absorption by increasing the paracellular permeability of intestinal epithelial cells. Drug Metab Pharmacokinet. 2014;29(4):317-24.

Faster Peak Plasma Concentration Compared to Third-Generation EGFR Inhibitor Osimertinib

In a Phase Ib clinical study, orally administered Simotinib was rapidly absorbed, reaching maximum plasma concentration (Tmax) in 1 to 4 hours after multiple doses. This contrasts with the third-generation EGFR inhibitor Osimertinib, which exhibited a slower absorption with a median Tmax of 7.0 hours in a study with healthy adults.

| Evidence Dimension | Time to Maximum Plasma Concentration (Tmax) |

| Target Compound Data | 1.0–4.0 hours (multiple-dose) |

| Comparator Or Baseline | Osimertinib: 7.0 hours (single-dose) |

| Quantified Difference | Simotinib reaches peak concentration up to 7x faster than Osimertinib. |

| Conditions | Comparison between Simotinib in advanced NSCLC patients (multiple-dose) and Osimertinib in healthy adults (single-dose). |

This rapid absorption profile is critical for designing in vivo studies that require sample or data collection shortly after the compound reaches peak concentration.

Demonstrated Modulation of Intestinal Paracellular Permeability, a Unique Secondary Effect

Beyond its primary EGFR target, Simotinib has a documented effect on intestinal transport mechanisms. A 2014 study demonstrated that Simotinib treatment increased the paracellular permeability of Caco-2 intestinal epithelial cells. This effect was shown to upregulate the intestinal absorption of co-administered drugs, including cefaclor and valaciclovir. This specific, secondary biological activity distinguishes it from other EGFR inhibitors where such an effect is not a primary reported feature.

| Evidence Dimension | Effect on Intestinal Cell Junctions |

| Target Compound Data | Increases paracellular permeability; upregulates absorption of select co-administered compounds. |

| Comparator Or Baseline | Standard EGFR TKIs (e.g., erlotinib, gefitinib) are not primarily characterized by this mechanism. |

| Quantified Difference | Qualitative functional difference. |

| Conditions | In vitro Caco-2 Transwell model and in situ rat intestinal loop assay. |

This property makes Simotinib a specific and relevant tool for researchers investigating drug-drug interactions, intestinal absorption pathways, or the gastrointestinal side effects of TKI-class compounds.

High Preclinical Potency and Superiority Compared to Erlotinib

Simotinib demonstrates potent, nanomolar-range inhibition of EGFR with an IC50 of 19.9 nM. In preclinical evaluations, Simotinib was reported to have demonstrated antineoplastic activities that were equal to or superior to those of the first-generation EGFR inhibitor erlotinib, a common benchmark in this class.

| Evidence Dimension | Preclinical Antineoplastic Activity |

| Target Compound Data | Equal or superior activity. |

| Comparator Or Baseline | Erlotinib |

| Quantified Difference | Not specified quantitatively in the source. |

| Conditions | Preclinical studies. |

For researchers seeking a potent and well-characterized EGFR inhibitor, Simotinib's demonstrated preclinical efficacy relative to a standard comparator like erlotinib provides confidence in its utility for in vitro and in vivo models.

In Vivo Pharmacodynamic Studies Requiring Rapid Peak Exposure

Based on its rapid absorption and Tmax of 1-4 hours, Simotinib is the right choice for in vivo animal studies where downstream biological effects, such as target phosphorylation changes in tumor tissue, need to be measured shortly after the inhibitor reaches its maximum systemic concentration.

Research into TKI-Induced Gastrointestinal Effects and Drug Interactions

The documented ability of Simotinib to increase intestinal paracellular permeability makes it a uniquely suitable agent for investigating the mechanisms behind TKI-related gastrointestinal side effects or for studying how EGFR inhibition can modulate the absorption of other orally administered compounds.

Cell-Based Assays Requiring Selective and Potent EGFR Pathway Blockade

With a specific EGFR IC50 of 19.9 nM and demonstrated preclinical efficacy comparable to erlotinib, Simotinib serves as a reliable tool for in vitro experiments designed to selectively inhibit EGFR signaling and assess the downstream consequences on cell proliferation, apoptosis, or migration.

References

- [1] Hu XS, et al. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial. Cancer Manag Res. 2019;11:4449-4459.

- [2] Zhu Q, Liu Z, Li P, Cheng Z. Drug interaction studies reveal that simotinib upregulates intestinal absorption by increasing the paracellular permeability of intestinal epithelial cells. Drug Metab Pharmacokinet. 2014;29(4):317-24.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: He L, Li S, Xie F, Cheng Z, Ran L, Liu X, Yu P. LC-ESI-MS/MS determination of simotinib, a novel epidermal growth factor receptor tyrosine kinase inhibitor: application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Feb 1;947-948:168-72. doi: 10.1016/j.jchromb.2013.12.021. Epub 2013 Dec 27. PubMed PMID: 24440798.

3: Li N, Han X, Du P, Song Y, Hu X, Yang S, Shi Y. Development and validation of a UPLC-MS/MS assay for the quantification of simotinib in human plasma. Anal Bioanal Chem. 2014 Feb;406(6):1799-805. doi: 10.1007/s00216-013-7570-1. Epub 2014 Jan 10. PubMed PMID: 24408299.

Explore Compound Types